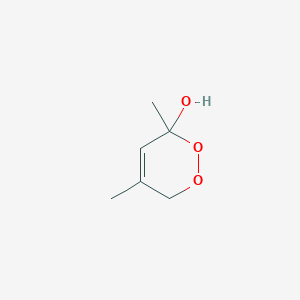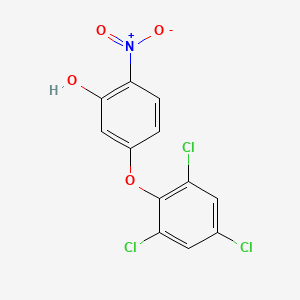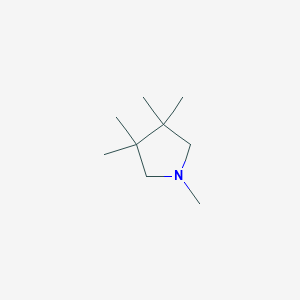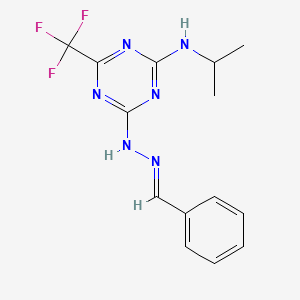![molecular formula C15H13Cl3O B14597393 2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene CAS No. 61292-29-3](/img/structure/B14597393.png)
2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene is an organic compound that belongs to the class of aromatic compounds known as chlorobenzenes. This compound is characterized by the presence of two chlorine atoms attached to a benzene ring, along with a phenoxy group substituted with a 1-chloroethyl group. It is used in various chemical processes and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-{[4-(1-chloroethyl)phenoxy]methyl}benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, followed by chlorination and other necessary reactions to achieve the final product. The reaction conditions, such as temperature, pressure, and the use of specific catalysts, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation Reactions: The phenoxy group can undergo oxidation to form corresponding quinones or other oxidized products.
Reduction Reactions: The compound can be reduced under specific conditions to remove chlorine atoms or reduce other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Dechlorinated products or reduced phenoxy derivatives.
科学研究应用
2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and alteration of cellular processes.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenol: Similar in structure but lacks the phenoxy group.
1-Chloro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the phenoxy group.
2,4-Dichloro-1-naphthylamine: Contains a naphthalene ring instead of a benzene ring.
Uniqueness
2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene is unique due to the presence of both the 1-chloroethyl and phenoxy groups, which confer specific chemical properties and reactivity. This combination of functional groups allows for diverse chemical reactions and applications in various fields.
属性
CAS 编号 |
61292-29-3 |
|---|---|
分子式 |
C15H13Cl3O |
分子量 |
315.6 g/mol |
IUPAC 名称 |
2,4-dichloro-1-[[4-(1-chloroethyl)phenoxy]methyl]benzene |
InChI |
InChI=1S/C15H13Cl3O/c1-10(16)11-3-6-14(7-4-11)19-9-12-2-5-13(17)8-15(12)18/h2-8,10H,9H2,1H3 |
InChI 键 |
MJDZIFZXZNZSLY-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid](/img/structure/B14597313.png)
![Piperazine, 1-[2-(4-methyl-5-thiazolyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B14597329.png)

![1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14597335.png)
![Butyltintris[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14597338.png)




![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)

![1,4-Dioxaspiro[4.4]non-2-ene](/img/structure/B14597396.png)
![4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14597404.png)

